4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one
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Overview
Description
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is an organic compound belonging to the pyrazolone family This compound is characterized by a pyrazolone ring substituted with a phenyl group and a 3-methylbutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one typically involves a Knoevenagel condensation reaction. This reaction is a powerful method for forming carbon-carbon bonds and is commonly used to synthesize alkylidene derivatives. The reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base catalyst .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using solvent-free conditions and reusable catalysts. For example, pyrrolidinium ionic liquids (PyrrILs) have been used as efficient and reusable catalysts for the Knoevenagel condensation, providing high yields and ease of workup .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenyl and pyrazolone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may modulate the activity of protein acetyltransferases, influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
(3-Methylbutylidene)cyclopentane: This compound shares a similar alkylidene group but differs in its ring structure.
α-Methyl butyraldehyde: This compound has a similar alkylidene group but lacks the pyrazolone ring.
Uniqueness
4-(3-Methylbutylidene)-3-phenyl-1H-pyrazol-5(4H)-one is unique due to its combination of a pyrazolone ring with a phenyl and 3-m
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
(4E)-4-(3-methylbutylidene)-3-phenyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C14H16N2O/c1-10(2)8-9-12-13(15-16-14(12)17)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)/b12-9+ |
InChI Key |
XOBCSQCBOJIOFZ-FMIVXFBMSA-N |
Isomeric SMILES |
CC(C)C/C=C/1\C(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CC=C1C(=NNC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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